N'-(3-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide
Description
N'-(3-Methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a synthetic organic compound featuring a thiazole core substituted with a trifluoromethylphenyl group, an ethanediamide linker, and a 3-methoxyphenyl moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methoxy (-OCH₃) substituent may influence solubility and electronic properties.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-30-17-4-2-3-15(11-17)26-19(29)18(28)25-10-9-16-12-31-20(27-16)13-5-7-14(8-6-13)21(22,23)24/h2-8,11-12H,9-10H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPVULGRESAMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈F₃N₃O
- Molecular Weight : 344.716 g/mol
- LogP : 5.157 (indicating significant lipophilicity)
This compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, one study evaluated a series of compounds similar to this compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 25.9 µM against these pathogens, highlighting their potential as effective antimicrobial agents .
Anti-inflammatory Potential
The anti-inflammatory effects of this compound were assessed through various in vitro assays. It was found to inhibit lipopolysaccharide-induced NF-κB activation, a key inflammatory pathway. The degree of inhibition varied among different structural analogs, suggesting that the position and type of substituents on the phenyl ring significantly influence the anti-inflammatory activity .
Cytotoxicity Studies
In cytotoxicity assays, this compound demonstrated no significant cytotoxic effects at concentrations up to 20 µM. This finding suggests a favorable therapeutic window for further development .
Study 1: Antimicrobial Efficacy
A study conducted on a range of compounds similar to this compound revealed that the trifluoromethyl group is critical for enhancing antimicrobial activity. The compound was tested against various strains of bacteria and showed promising results with bactericidal properties confirmed through MBC/MIC ratio analysis .
Study 2: Inflammation Modulation
Another research effort focused on the compound's ability to modulate inflammatory responses in vitro. The results indicated that it could significantly reduce NF-κB activation by approximately 9%, suggesting potential applications in treating inflammatory diseases .
Study 3: Structural Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications to the thiazole ring and the methoxy groups could lead to enhanced biological activity. Compounds with specific substitutions exhibited improved potency against bacterial strains while maintaining low cytotoxicity .
Summary Table of Biological Activities
| Activity | Outcome |
|---|---|
| Antimicrobial | Effective against S. aureus and MRSA (MIC: 25.9 µM) |
| Anti-inflammatory | Inhibits NF-κB activation by ~9% |
| Cytotoxicity | No significant effects at ≤20 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-Methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
- Key Differences :
- Substituents : Chloro (-Cl) and methyl (-CH₃) groups on the phenyl ring vs. methoxy (-OCH₃) in the target compound.
- Heterocycle : Incorporates a fused thiazolo-triazole ring instead of a simple thiazole.
- The fused triazole-thiazole system may enhance π-π stacking interactions in biological targets .
2.1.2. Diflufenican ()
- Structure: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
- Comparison :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
